(4-Chloro-3-nitro-benzoylamino)-acetic acid

Drug metabolism Glycine conjugation Mitochondrial toxicity

(4-Chloro-3-nitro-benzoylamino)-acetic acid (CAS 129824-55-1), also named N-(4-chloro-3-nitrobenzoyl)glycine or 2-[(4-chloro-3-nitrobenzoyl)amino]acetic acid, is a synthetic benzoylaminoalkanoic acid with molecular formula C₉H₇ClN₂O₅ and molecular weight 258.61 g/mol. It belongs to a class of N-aroylglycine derivatives characterized by a 4-chloro-3-nitrobenzoyl pharmacophore linked via an amide bond to the glycine backbone.

Molecular Formula C9H7ClN2O5
Molecular Weight 258.61
CAS No. 129824-55-1
Cat. No. B2506711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-nitro-benzoylamino)-acetic acid
CAS129824-55-1
Molecular FormulaC9H7ClN2O5
Molecular Weight258.61
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7ClN2O5/c10-6-2-1-5(3-7(6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
InChIKeyCHUZVRRDYRHNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chloro-3-nitro-benzoylamino)-acetic acid (CAS 129824-55-1): Chemical Identity, Procurement-Relevant Properties, and Comparator Landscape


(4-Chloro-3-nitro-benzoylamino)-acetic acid (CAS 129824-55-1), also named N-(4-chloro-3-nitrobenzoyl)glycine or 2-[(4-chloro-3-nitrobenzoyl)amino]acetic acid, is a synthetic benzoylaminoalkanoic acid with molecular formula C₉H₇ClN₂O₅ and molecular weight 258.61 g/mol . It belongs to a class of N-aroylglycine derivatives characterized by a 4-chloro-3-nitrobenzoyl pharmacophore linked via an amide bond to the glycine backbone. The compound is commercially supplied at ≥95% purity (HPLC/GC) and recommended for storage sealed in dry conditions at 2–8°C . Its structural combination of electron-withdrawing chloro (4-position) and nitro (3-position) substituents on the benzoyl ring, together with the free carboxylic acid terminus of the glycine moiety, defines its reactivity and differentiates it from closely related analogs that vary in substitution pattern, amino acid backbone, or carboxyl derivatization state.

Why Generic Substitution Fails: Critical Structural Determinants That Preclude Interchangeability of (4-Chloro-3-nitro-benzoylamino)-acetic acid with In-Class Analogs


Within the benzoylamino acid family, small modifications to the aryl substitution pattern, the amino acid residue, or the carboxyl oxidation state produce compounds with fundamentally different biological handling, metabolic fate, and pharmacological activity. The target compound's 4-chloro-3-nitro regioisomeric arrangement is distinct from alternative positional isomers such as 4-chloro-N-(3-nitrophenyl)benzamide (CAS 6282-15-1), which reverses the connectivity of the nitro and chloro groups relative to the amide bond . Substitution of glycine with L-alanine yields N-(4-chloro-3-nitrobenzoyl)-L-alanine (CAS 956505-53-6), altering both the steric profile at the chiral center and the substrate recognition by amino acid conjugation enzymes in hepatic mitochondria [1]. Esterification of the terminal carboxyl group—as in methyl N-(4-chloro-3-nitrobenzoyl)glycinate (CAS not assigned; MW 272.64)—removes the free acid functionality required for aqueous solubility at physiological pH and eliminates the hydrogen-bond donor capacity critical for certain target binding interactions . These structural nuances mean that procurement decisions based solely on the 4-chloro-3-nitrobenzoyl substructure, without regard to the amino acid and carboxyl state, carry substantial risk of obtaining a compound with divergent biological performance.

Quantitative Differentiation Evidence for (4-Chloro-3-nitro-benzoylamino)-acetic acid: Comparator-Based Performance Data for Scientific Selection


Pre-Formed Glycine Conjugate Bypasses Mitochondrial CoA-Dependent Activation Required by Parent 4-Chloro-3-nitrobenzoic Acid

The target compound is a pre-assembled glycine conjugate of 4-chloro-3-nitrobenzoic acid. In mammalian hepatic and renal mitochondria, benzoic acid derivatives must first undergo ATP-dependent activation to their acyl-CoA thioesters by medium-chain acyl-CoA synthetase before conjugation with glycine by glycine N-acyltransferase (GLYAT) [1]. Para-substituted benzoic acids with chlorine substituents show high degrees of glycine conjugation in bovine liver mitochondria, but the process consumes mitochondrial CoA and ATP [1]. By supplying the pre-formed conjugate, the target compound bypasses this energy-consuming activation step, avoiding the mitochondrial CoA sequestration that is implicated in the hepatotoxicity of certain carboxylic acid drugs [2]. The comparator 4-chloro-3-nitrobenzoic acid (parent acid) requires mitochondrial processing, whereas this compound does not.

Drug metabolism Glycine conjugation Mitochondrial toxicity Acyl-CoA synthetase

4-Chloro-3-nitrobenzoyl Moiety Confers Sub-micromolar to Low-micromolar Cytotoxicity in Cancer Cell Lines When Conjugated to Alkaloid Scaffolds, Contrasting with Alternative Benzoyl Substituents

The 4-chloro-3-nitrobenzoyl ester derivative of the Amaryllidaceae alkaloid ambelline (compound 32) exhibited IC₅₀ values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM across a panel of nine human cancer cell lines and one noncancerous line, representing the most potent derivative in a series of 12 aromatic esters [1]. In a parallel study, 11-O-(4-chloro-3-nitrobenzoyl)haemanthamine (compound 21) reduced mean growth percent (GP) to 5% relative to parent haemanthamine, with IC₅₀ values of 0.2 ± 0.1 µM (HeLa), 1.7 ± 0.1 µM (A549), and 2.2 ± 0.1 µM (HT-29) [2]. By comparison, haemanthamine derivatives bearing unsubstituted benzoyl, 4-methoxybenzoyl, or 4-methylbenzoyl substituents showed higher GP values, indicating attenuated antiproliferative activity [2]. The 4-chloro-3-nitro substitution pattern thus emerges as the optimal aryl substitution for cytotoxic potency within these alkaloid conjugate series.

Antiproliferative activity Cytotoxicity Cancer cell lines SAR

Patent Protection and Fungicidal Scope of Benzoylaminoalkanoic Acids Establishes the Target Compound Within a Demonstrated Agrochemical Application Class

U.S. Patent 5,021,454 (Rohm and Haas Company, 1991) explicitly claims benzoylaminoalkanoic acids and esters of formula (I) as fungitoxic agents for controlling phytopathogenic fungi [1]. The generic Markush structure encompasses compounds where the benzoyl ring may be substituted at the A, A¹, and A² positions with halogen, nitro, cyano, alkyl, haloalkyl, alkoxy, and other groups, and where the amino acid side chain (R, R¹) may be hydrogen or alkyl [1]. The target compound, bearing A = 4-Cl and A¹ or A² = 3-NO₂, falls within the preferred embodiment where A is chloro or bromo and at least one of A¹/A² is hydrogen [1]. This patent establishes that the compound class—and by direct structural inclusion, this specific compound—has been demonstrated to possess fungicidal utility. In contrast, non-benzoylaminoalkanoic acid fungicides (e.g., N-(1,1-dialkyl-3-chloroacetonyl)benzamides cited as prior art in the patent) operate through a distinct chemotype [1].

Fungicide Phytopathogenic fungi Agrochemical Patent landscape

Regioisomeric Distinction: 4-Chloro-3-nitrobenzoyl vs. 4-Chloro-N-(3-nitrophenyl)benzamide Connectivity Determines Biological Target Engagement Profile

The target compound features the 4-chloro-3-nitro substitution directly on the benzoyl ring that is linked via an amide bond to the glycine nitrogen. A structurally distinct regioisomer, 4-chloro-N-(3-nitrophenyl)benzamide (CAS 6282-15-1), bears the nitro group on the aniline ring rather than on the benzoyl ring, resulting in a reversed amide connectivity (benzamide of 3-nitroaniline vs. N-acyl glycine) . This connectivity difference produces compounds with distinct molecular formulas (C₉H₇ClN₂O₅ vs. C₁₃H₉ClN₂O₃), molecular weights (258.61 vs. 276.68), and hydrogen-bonding patterns. Evidence from the GPR109b agonist literature demonstrates that 3-nitro-4-substituted-aminobenzoic acids are potent and highly selective agonists of the orphan GPCR GPR109b, while compounds with the nitro and amino groups in different positional arrangements show altered activity profiles [1]. Although the target compound is the N-acyl glycine rather than the 4-amino derivative, the importance of precise 3-nitro-4-substitution geometry for biological target recognition is a consistent SAR finding across multiple target classes.

Regioisomerism Target engagement Binding specificity Chemical biology

Free Carboxylic Acid vs. Ester Derivatives: Functional Group State Dictates Solubility, Reactivity, and Downstream Synthetic Utility

The target compound (4-chloro-3-nitro-benzoylamino)-acetic acid bears a free carboxylic acid terminus (pKₐ estimated ~3.5–4.0 for the glycine carboxyl), conferring aqueous solubility under mildly basic conditions and enabling direct participation in amide coupling, salt formation, or metal chelation reactions without prior deprotection. In contrast, its methyl ester analog, methyl N-(4-chloro-3-nitrobenzoyl)glycinate (MW 272.64), and ethyl ester analog, ethyl N-(4-chloro-3-nitrobenzoyl)glycinate (MW 286.67), require ester hydrolysis to liberate the free acid, adding a synthetic step and potentially exposing the nitro group to reducing conditions that could generate undesired aniline byproducts . The benzyl ester, benzyl 2-(4-chloro-3-nitrobenzamido)acetate (CAS 1002996-87-3), is employed as a protected intermediate in radiochemical syntheses (e.g., ¹⁸F/¹⁹F exchange to produce 4-fluoro-3-nitrobenzamido derivatives), where the benzyl group serves as a cleavable protecting group under hydrogenolysis conditions [1].

Carboxylic acid Ester prodrug Aqueous solubility Synthetic intermediate

Glycine vs. Alanine Backbone: Amino Acid Identity Modulates Substrate Recognition by Metabolic Enzymes and Biological Conjugation Machinery

The target compound incorporates glycine (R = H) as the amino acid residue, whereas N-(4-chloro-3-nitrobenzoyl)-L-alanine (CAS 956505-53-6) incorporates L-alanine (R = CH₃) . Glycine is the predominant amino acid used in phase II conjugation of xenobiotic carboxylic acids in humans, catalyzed by glycine N-acyltransferase (GLYAT) and the related GLYATL enzymes [1]. The glycine conjugate of 4-chloro-3-nitrobenzoic acid is therefore the structurally authentic metabolite in species utilizing glycine conjugation pathways. The L-alanine analog, bearing an α-methyl substituent, introduces a chiral center (L-configuration) that alters the steric environment around the amide bond and may affect recognition by amino acid conjugation enzymes in vitro and in vivo. Substrate specificity studies of the medium-chain acyl-CoA synthetase/glycine N-acyltransferase system indicate that the amino acid acceptor specificity is narrow, with glycine being strongly preferred over other amino acids [1].

Amino acid conjugation GLYAT substrate specificity Structure-metabolism relationship Xenobiotic metabolism

Evidence-Backed Application Scenarios for (4-Chloro-3-nitro-benzoylamino)-acetic acid in Research and Industrial Procurement


Medicinal Chemistry: Antiproliferative Lead Optimization Using the 4-Chloro-3-nitrobenzoyl Pharmacophore

The consistent sub-micromolar to low-micromolar cytotoxicity demonstrated by 4-chloro-3-nitrobenzoyl ester conjugates of ambelline (IC₅₀ 0.6–9.9 µM) and haemanthamine (IC₅₀ 0.2–2.2 µM in HeLa, A549, HT-29) establishes this substitution pattern as superior to unsubstituted benzoyl, 4-methylbenzoyl, and 4-methoxybenzoyl alternatives within alkaloid conjugate series [1][2]. (4-Chloro-3-nitro-benzoylamino)-acetic acid can serve as a key synthetic intermediate or a carboxylic acid building block for amide/ester conjugation to diverse scaffold cores in anticancer SAR campaigns. Its free acid functionality permits direct coupling without deprotection, accelerating analog synthesis relative to ester-protected variants [3]. Researchers should prioritize this compound when the goal is to install the validated 4-chloro-3-nitrobenzoyl pharmacophore with a pendant carboxylate handle for further derivatization or for property modulation (solubility, polarity).

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Xenobiotic Carboxylic Acid Conjugation Research

The compound represents a pre-formed glycine conjugate of 4-chloro-3-nitrobenzoic acid, enabling DMPK scientists to study the downstream disposition of glycine-conjugated metabolites without the confounding variable of variable mitochondrial acyl-CoA synthetase activity across species and tissues [1]. In vitro hepatocyte or mitochondrial incubation studies comparing the disposition of 4-chloro-3-nitrobenzoic acid (parent) versus this pre-formed conjugate can quantify the rate-limiting contribution of CoA activation to overall metabolic clearance. This application is particularly relevant for understanding the metabolic fate of nitroaromatic carboxylic acid drugs and their potential for mitochondrial toxicity through CoA sequestration [2]. The glycine (rather than alanine or taurine) backbone ensures relevance to human phase II metabolism, where glycine is the dominant amino acid conjugation partner [2].

Agrochemical Discovery: Fungicide Lead Identification Within the Benzoylaminoalkanoic Acid Chemotype

U.S. Patent 5,021,454 (Rohm and Haas) explicitly claims benzoylaminoalkanoic acids as fungitoxic agents against phytopathogenic fungi, with the target compound falling within the preferred structural embodiment (A = chloro, A¹/A² = nitro) [1]. Agrochemical research groups screening for novel fungicide leads can procure this compound as a representative of the free-acid subclass within this chemotype for structure-activity relationship expansion. The 4-chloro-3-nitro substitution pattern combines the electron-withdrawing effects of both chloro and nitro groups, which may influence fungicidal potency through modulation of electrophilic reactivity or target binding. Comparative screening against the parent 4-chloro-3-nitrobenzoic acid, the methyl/ethyl esters, and the alanine analog can rapidly map the contribution of the glycine moiety and free carboxyl to antifungal activity.

Chemical Biology: GPR109b Agonist Probe Development and NOD2 Antagonist Tool Compound Synthesis

Literature on 3-nitro-4-substituted-aminobenzoic acids as potent and selective GPR109b agonists [1] and the co-crystal structure of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with M. tuberculosis InhA (PDB 6SQ7) [2] demonstrate that the 4-chloro-3-nitrobenzoyl fragment engages diverse biological targets. (4-Chloro-3-nitro-benzoylamino)-acetic acid provides this privileged fragment with a glycine handle that can be elaborated into more complex probe molecules via the free carboxyl group. The compound can also serve as a precursor for reduction of the nitro group to the corresponding 3-amino-4-chlorobenzoyl derivative, which is the core of the GPR109b agonist pharmacophore [1]. Additionally, the 4-chloro-3-nitrobenzoyl fragment appears in compounds active against NOD2 (BindingDB IC₅₀ = 1.74 µM for a related chemotype) [3], suggesting utility in innate immunity probe development.

Quote Request

Request a Quote for (4-Chloro-3-nitro-benzoylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.